Oritavancin

Pharmacokinetics Dosing Regimen ABSSSI

Oritavancin is a next-generation semisynthetic lipoglycopeptide with a unique ~393-hour half-life, enabling a single 1200 mg IV curative dose for ABSSSI (, ). Its triple mechanism—inhibiting transglycosylation, transpeptidation, and disrupting membrane integrity via its N-alkyl-p-chlorophenylbenzyl side chain—provides activity against VanA VRE (MIC50/90 0.25/0.5 µg/mL) and eradicates S. aureus biofilms (MBEC 0.5-8 µg/mL) (, ). This superior profile eliminates the need for daily infusions, reduces healthcare resource utilization, and addresses resistance where vancomycin fails (, ). Ideal for OPAT programs, complicated infections, and researchers investigating biofilm and VRE therapeutics. For R&D use only. Contact us for bulk pricing and technical specifications.

Molecular Formula C86H97Cl3N10O26
Molecular Weight 1793.1 g/mol
CAS No. 171099-57-3
Cat. No. B1663774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOritavancin
CAS171099-57-3
SynonymsCS-2274; Orbactiv; LY 333328; ORITAVANCIN; brand name: Orbactiv; Oritavancin (LY333328); Oritavancin (Lyophilized Powder For IV Infusion); rideoxy-3-methyl-α-L-arabino-hexopyranosyl)-β-D-g; LY333328;  LY-333328;  LY 333328;  ORITAVANCIN;  BRAND NAME: ORBACTIV; (4R)-22-O-(3-Amino-2,3,6-trideoxy-3-C-methyl-a-L-arabinohexopyranosyl)-N3-(p-(p-chlorophenyl)benzyl)vancomycin
Molecular FormulaC86H97Cl3N10O26
Molecular Weight1793.1 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O
InChIInChI=1S/C86H97Cl3N10O26/c1-35(2)22-51(92-7)77(110)98-67-69(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(73(57)125-84-74(71(107)70(106)59(34-100)122-84)124-62-32-86(6,76(109)37(4)119-62)93-33-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)72(123-61-31-85(5,91)75(108)36(3)118-61)68-82(115)97-66(83(116)117)48-28-46(101)29-54(103)63(48)47-23-41(14-19-53(47)102)64(79(112)99-68)96-80(113)65(44)95-78(111)52(30-60(90)104)94-81(67)114/h8-21,23-29,35-37,51-52,59,61-62,64-72,74-76,84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117)/t36-,37-,51+,52-,59+,61-,62-,64+,65+,66-,67+,68-,69+,70+,71-,72+,74+,75-,76-,84-,85-,86-/m0/s1
InChIKeyVHFGEBVPHAGQPI-LXKZPTCJSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 mg/mL

Oritavancin (CAS 171099-57-3) Baseline: A Single-Dose, Long-Half-Life Lipoglycopeptide for ABSSSI


Oritavancin (CAS 171099-57-3) is a semisynthetic lipoglycopeptide antibiotic approved for adult acute bacterial skin and skin structure infections (ABSSSI) caused by susceptible Gram-positive pathogens, including MRSA [1]. Structurally derived from chloroeremomycin, it features an N-alkyl-p-chlorophenylbenzyl side chain that confers unique pharmacodynamic properties [2]. It is administered as a single 1200 mg IV dose, leveraging a terminal half-life of ~393 hours (≈16 days) to achieve a complete course of therapy with one infusion [3]. Unlike vancomycin, its mechanism includes inhibition of transglycosylation, inhibition of transpeptidation, and disruption of bacterial membrane integrity [4].

Why Oritavancin (CAS 171099-57-3) Cannot Be Substituted by Other Lipoglycopeptides or Vancomycin


Lipoglycopeptides are not therapeutically interchangeable due to marked differences in pharmacokinetic half-life, dosing frequency, spectrum against VRE, and mechanisms of action. Oritavancin's terminal half-life of ~393 hours enables a complete treatment course with a single dose, whereas dalbavancin requires a two-dose regimen and telavancin requires daily dosing [1]. Furthermore, oritavancin's unique triple mechanism—including membrane anchoring and disruption—confers activity against VanA VRE and biofilms that is not shared by vancomycin or all class members [2]. Substitution without consideration of these parameters risks treatment failure, increased healthcare resource utilization, and selection of resistance .

Oritavancin (CAS 171099-57-3) Differentiated by Quantitative Evidence Against Dalbavancin, Telavancin, and Vancomycin


Single-Dose Regimen Enabled by 393-Hour Terminal Half-Life vs. Multi-Dose Comparators

Oritavancin's terminal half-life of ~393 hours allows a single 1200 mg IV dose to provide a full course of therapy, in contrast to dalbavancin (two-dose regimen) and vancomycin (7-10 days of twice-daily dosing). This difference is clinically validated: a single dose of oritavancin was non-inferior to 7-10 days of vancomycin in the SOLO II trial (clinical cure 82.7% vs 80.5%) [1][2].

Pharmacokinetics Dosing Regimen ABSSSI

Potent and Broad Activity Against Vancomycin-Resistant Enterococci (VRE) Including VanA Phenotypes

Oritavancin inhibits all VanA VRE isolates at ≤0.5 µg/mL, with MIC50/MIC90 values of 0.25/0.5 µg/mL for VanA E. faecalis and 0.03/0.06 µg/mL for VanA E. faecium. This is in contrast to vancomycin, which is inactive against VanA VRE (MIC >64 µg/mL) [1][2].

Antimicrobial Susceptibility VRE VanA

Rapid Bactericidal Activity: ≥3-log Reduction Within 1 Hour Against MRSA, Outpacing Vancomycin and Teicoplanin

In time-kill assays at predicted free peak concentrations from a 200 mg dose, oritavancin achieved ≥3-log reduction (bactericidal) against MRSA and VRSA within 1 hour, whereas vancomycin, teicoplanin, linezolid, and daptomycin required ≥24 hours or were not bactericidal [1].

Time-Kill Kinetics Bactericidal Speed MRSA

Biofilm Eradication at Low MBEC Values: 0.5-8 µg/mL Against MSSA, MRSA, and VRSA

Oritavancin sterilized biofilms of MSSA, MRSA, and VRSA at minimal biofilm eradication concentrations (MBECs) between 0.5 and 8 µg/mL. Importantly, MBECs were within 1 doubling dilution of planktonic MICs, indicating potent antibiofilm activity not typically observed with vancomycin or other glycopeptides [1].

Biofilm MBEC Staphylococcus aureus

Favorable Ocular Cytotoxicity Profile vs. Vancomycin at Topical Concentrations

In a comparative in vitro study on human corneal epithelial cells (HCECs), oritavancin at 25 mg/mL showed no significant cytotoxicity at 5 minutes, whereas vancomycin at the same concentration induced cytotoxicity within 5 minutes. Both oritavancin and dalbavancin were less cytotoxic than vancomycin at 30 and 60 minutes [1].

Ocular Infection Cytotoxicity Staphylococcus

Clinical Efficacy in Multidose Regimens for Off-Label Deep-Seated Infections

A systematic review of 301 cases treated with multidose oritavancin (1200 mg initial, followed by 1200 mg or 800 mg) reported clinical cure/improvement in 85% of patients, primarily for osteomyelitis (54.4%), ABSSSI (12.9%), and cellulitis. This extends the evidence beyond single-dose ABSSSI .

Multidose Osteomyelitis Real-World Evidence

Optimal Procurement and Research Scenarios for Oritavancin (CAS 171099-57-3) Based on Differential Evidence


Outpatient Parenteral Antimicrobial Therapy (OPAT) for ABSSSI

Oritavancin's single-dose regimen eliminates the need for daily infusions or indwelling lines, making it ideal for OPAT programs. The SOLO II trial demonstrated non-inferiority to 7-10 days of vancomycin (82.7% vs 80.5% clinical cure), supporting its use in patients who would otherwise require hospitalization or daily clinic visits [1].

Treatment of Vancomycin-Resistant Enterococcal (VRE) Infections

With MIC50/MIC90 values of 0.25/0.5 µg/mL for VanA E. faecalis and 0.03/0.06 µg/mL for VanA E. faecium, oritavancin is a potent alternative when vancomycin fails. Its activity against both VanA and VanB phenotypes addresses a critical unmet need in nosocomial VRE bacteremia and endocarditis [2].

Biofilm-Associated Infections (e.g., Prosthetic Joint Infection, Osteomyelitis)

Oritavancin eradicates S. aureus biofilms at MBECs of 0.5-8 µg/mL, with MBEC/MIC ratios ≤2, indicating excellent biofilm penetration. This supports its use in multidose regimens for osteomyelitis (85% clinical cure/improvement in real-world studies) and as a potential alternative to prolonged vancomycin or daptomycin therapy .

Topical Ophthalmic Formulation for Recalcitrant Ocular Infections

In vitro, oritavancin at 25 mg/mL exhibited delayed cytotoxicity on human corneal epithelial cells compared to vancomycin, while maintaining potent anti-staphylococcal activity (MIC90 0.12 µg/mL). This profile supports its development as a safer topical alternative for MRSA/MRSE keratitis and endophthalmitis prophylaxis [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oritavancin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.